molecular formula C9H7BrF4O B6599614 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 263266-14-4

1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B6599614
CAS RN: 263266-14-4
M. Wt: 287.05 g/mol
InChI Key: RNJSNLDQQLNOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 1-Bromo-3-Fluoro-2-Methylbenzene, is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a boiling point of 96.5°C and a melting point of -40°C. Its molecular formula is C7H7BrF4O and its molecular weight is 261.05 g/mol. It is soluble in organic solvents and has a low vapor pressure.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene is not well understood. However, it is believed that the compound acts as an electron-donating group, allowing the reaction of organic compounds to proceed more efficiently. In addition, the compound is believed to act as a Lewis acid, facilitating the formation of covalent bonds between organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene are not well understood. However, it is believed that the compound has low toxicity and is not carcinogenic. In addition, it is believed that the compound does not accumulate in the body and is rapidly metabolized and excreted.

Advantages and Limitations for Lab Experiments

1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. In addition, the compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, the compound can react with moisture and other compounds, and it is flammable and should be handled with care.

Future Directions

1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has many potential applications in the future. It could be used as a reagent in the synthesis of new organic compounds, such as polymers, surfactants, and other materials. In addition, the compound could be used as a catalyst in the synthesis of macromolecules. Furthermore, the compound could be used as a solvent in the synthesis of organic compounds. Finally, the compound could be studied further to determine its potential biochemical and physiological effects.

Scientific Research Applications

1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as β-lactams, quinolines, and other heterocyclic compounds. It has also been used as a reagent for the synthesis of polymers, surfactants, and other materials. In addition, 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has been used as a solvent in the synthesis of organic compounds and has been used as a catalyst in the synthesis of macromolecules.

properties

IUPAC Name

1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-5-6-2-1-3-7(4-6)15-9(13,14)8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJSNLDQQLNOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,2-Tetrafluoroethoxy)bromomethylbenzene

Synthesis routes and methods I

Procedure details

EX-628A) To a solution of 3-(1,1,2,2-tetrafluoroethoxy)toluene (50 g, 0.24 mol) and N-bromosuccinimide (42.75 g, 0.24 mol) in 100 mL of carbon tetrachloride under nitrogen was added 2,2′-azobisisobutyronitrile (0.71 g, 0.004 mol). The resultant mixture was refluxed for 2 h then cooled to room temperature and quenched with 300 mL of water. The organic layer was collected, washed with water and brine, dried over MgSO4, and concentrated in vacuo to give 66.0 g (96%) of the desired crude 3-(1,1,2,2-tetrafluoroethoxy)bromomethylbenzene product as a yellow oil. 1H NMR indicates that this oil is a mixture of products: 7% dibrominated, 67% monobrominated, and 20% starting material. The crude product was used without further purification. ESMS m/z=287 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-(1,1,2,2-tetrafluoroethoxy)toluene (6.70 g, 32.2 mmol), N-bromosuccinimide (5.73 g, 32.2 mmol) and 2,2′-azobis(isobutyronitrile) (10 mg) in carbon tetrachloride (30 ml) was heated under reflux for 0.5 hr. After cooling the reaction solution to room-temperature, the white precipitate was removed by filtration and the precipitate was washed with diethyl ether. The solvent of the collected filtrate was evaporated under reduced pressure to give a crude product of 3-(1,1,2,2-tetrafluoroethoxy)benzyl bromide as a pale-yellow liquid.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.